Enantioselectivity of VMAT2 Binding: 8000-fold Difference in Ki Between (+)- and (-)-Tetrabenazine
In a direct comparison using a radioligand binding assay, the VMAT2 inhibitory activity of the two tetrabenazine enantiomers was assessed. (+)-Tetrabenazine exhibited a Ki value of 4.47 nM, demonstrating high potency. In contrast, (-)-Tetrabenazine ((3S,11bS)-Tetrabenazine) was significantly less potent, with a Ki value of 36,400 nM. This quantifies an 8000-fold difference in binding affinity [1].
| Evidence Dimension | In vitro binding affinity to VMAT2 (Ki) |
|---|---|
| Target Compound Data | Ki = 36,400 nM |
| Comparator Or Baseline | (+)-Tetrabenazine: Ki = 4.47 nM |
| Quantified Difference | (-)-Tetrabenazine is 8000-fold less potent than (+)-Tetrabenazine |
| Conditions | Radioligand binding assay using [3H]dihydrotetrabenazine in rat striatal homogenates [1]. |
Why This Matters
This confirms that (-)-Tetrabenazine is the inactive enantiomer, a critical control for stereospecific assays and a key reason to avoid racemic mixtures for experiments requiring a pharmacologically silent VMAT2 ligand.
- [1] Yao, Z., et al. (2011). Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors. European Journal of Medicinal Chemistry, 46(5), 1841-1848. View Source
